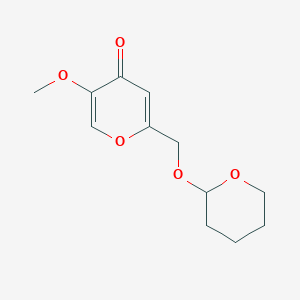
5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one" is a chemical entity that appears to be related to pyran-containing structures, which are often found in various synthetic and natural products. Pyrans are heterocyclic compounds with oxygen atoms and have been the subject of numerous studies due to their biological activities and their use in chemical synthesis.
Synthesis Analysis
The synthesis of pyran derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds has been demonstrated through the use of X-ray crystallography to determine the crystal structure of a pyran derivative, which suggests that similar methods could be applied to the synthesis of "this compound" . Additionally, the use of protecting groups such as the methoxytetrahydropyranyl derivative has been explored, which could be relevant in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyran derivatives is characterized by the presence of a six-membered ring containing one oxygen atom. The structure of related compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . This information is crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
Pyran derivatives can undergo various chemical reactions. For example, reactions with acid anhydrides have been reported, leading to the formation of different products depending on the reactants and conditions . These reactions are important for modifying the structure of the pyran ring and introducing new functional groups, which can alter the physical and chemical properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The presence of functional groups such as methoxy or hydroxy groups can affect properties like solubility, boiling point, and reactivity. The intermolecular interactions, such as hydrogen bonding, also play a significant role in the stability and crystallization of these compounds . Understanding these properties is essential for the practical application of the compound in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4h-pyran-4-one has been studied for its role in various synthetic processes and chemical reactions. Georgiadis (1986) detailed the hydrogenolysis of related dihydro-2-disubstituted-2H-pyran-3(4H)-ones, leading to the production of compounds like 3-(aminomethyl)tetrahydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol and others. These compounds are vital in the synthesis of various N-dimethyl, N-isopropyl, and N-oxazolinyl derivatives, showcasing the potential of this compound in creating diverse chemical structures (Georgiadis, 1986).
Potential Antimicrobial and Anticoccidial Activity
Research by Georgiadis (1976) demonstrated that derivatives of similar compounds exhibited antimicrobial and anticoccidial activities. The study involved synthesizing 5-amino derivatives of dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, which showed significant activity as coccidiostats and retained this activity upon reduction. This suggests potential applications of this compound in the development of new antimicrobial and anticoccidial agents (Georgiadis, 1976).
Pharmaceutical and Biomedical Applications
Drewe et al. (2007) identified compounds related to this compound as potent inducers of apoptosis, highlighting their potential in cancer research and therapy. One such compound exhibited more than 15-fold potency compared to the initial screening hit in inducing apoptosis in cancer cells, suggesting possible applications in developing new anticancer drugs (Drewe et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methoxy-2-(oxan-2-yloxymethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-14-11-8-16-9(6-10(11)13)7-17-12-4-2-3-5-15-12/h6,8,12H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFBWNPVUNXZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)COC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2541132.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541140.png)
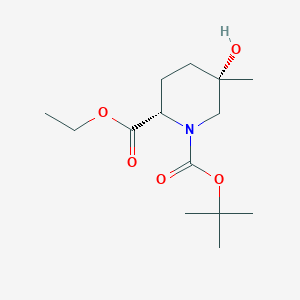

![8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2541146.png)

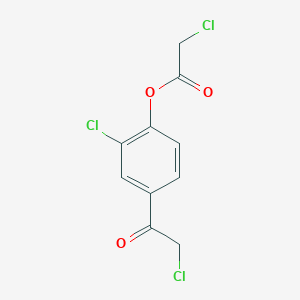
![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)
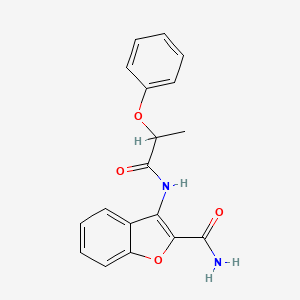
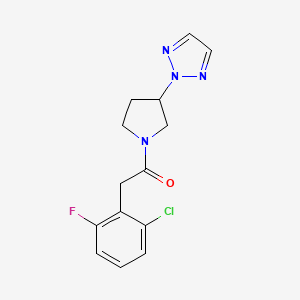
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)